REACTION_CXSMILES
|
[Li]CCCC.Br[C:7]1[CH:8]=[N:9][CH:10]=[CH:11][CH:12]=1.C([O:15][C:16]1[CH2:21][CH2:20][CH2:19][C:18](=O)[CH:17]=1)C.Cl>CCOCC>[N:9]1[CH:10]=[CH:11][CH:12]=[C:7]([C:18]2[CH2:19][CH2:20][CH2:21][C:16](=[O:15])[CH:17]=2)[CH:8]=1
|
Name
|
|
Quantity
|
145 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
22 mL
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC=CC1
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC1=CC(CCC1)=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
stirred for 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 1 h
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
was washed with AcOEt
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhyd Na2SO4
|
Type
|
CUSTOM
|
Details
|
followed by the removal of solvent
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography (Hexane/EtOAc=1/2)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC=C1)C1=CC(CCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.5 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 66.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |